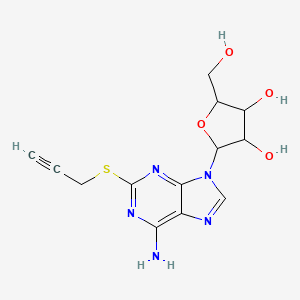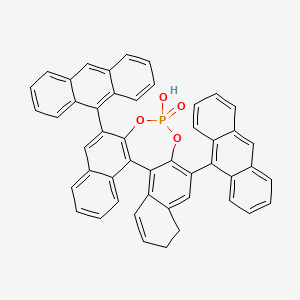
(11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] is a complex organic compound characterized by its unique structure, which includes anthracene and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the anthracene groups through Friedel-Crafts alkylation. The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Purification steps such as recrystallization and chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
(11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce halogens or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
While specific biological applications may not be well-documented, compounds with similar structures are often studied for their potential biological activity, including anti-cancer and anti-microbial properties.
Medicine
Potential medicinal applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, affecting biochemical pathways. In materials science, its electronic properties would be of primary interest, influencing how it interacts with light or electrical fields.
Comparison with Similar Compounds
Similar Compounds
Anthracene derivatives: Compounds like 9,10-diphenylanthracene share structural similarities and are used in similar applications.
Naphthalene derivatives: Compounds such as 2-naphthol or 1,4-dihydroxynaphthalene have related structures and chemical properties.
Uniqueness
What sets (11bR)-2,6-Di-9-anthracenyl-4-hydroxy-dinaphtho[2,1-d] apart is its combination of anthracene and naphthalene moieties, which may confer unique electronic and photochemical properties. This makes it particularly interesting for applications in organic electronics and photochemistry.
Properties
IUPAC Name |
10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2(11),3,5,7,9,15,17,21-nonaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H31O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-5,7-17,19-28H,6,18H2,(H,49,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKDXDJLUYHXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C3C(=C2C=C1)C4=C(C(=CC5=CC=CC=C54)C6=C7C=CC=CC7=CC8=CC=CC=C86)OP(=O)(O3)O)C9=C1C=CC=CC1=CC1=CC=CC=C19 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H31O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
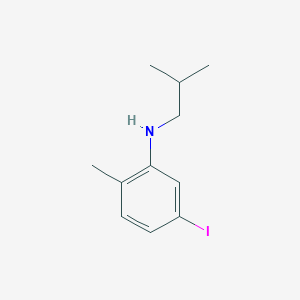
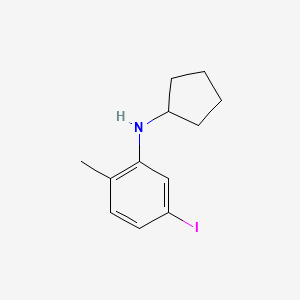
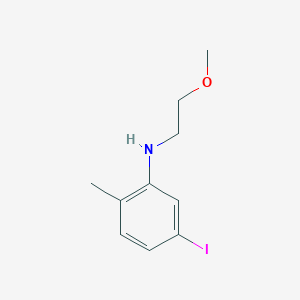
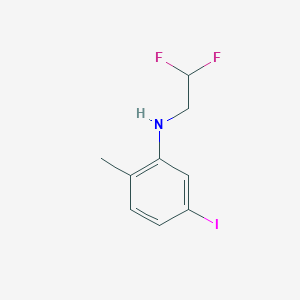

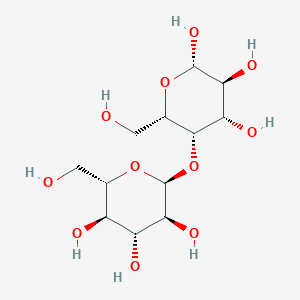
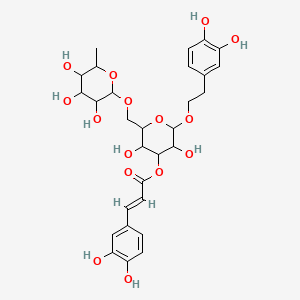
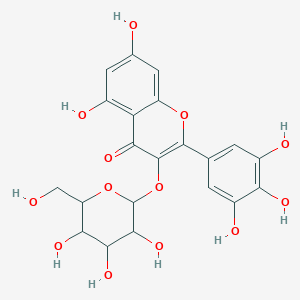
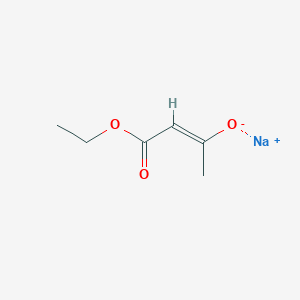
![Tricyclo[5.2.1.02,6]decanedimethanol diacrylate](/img/structure/B8258935.png)
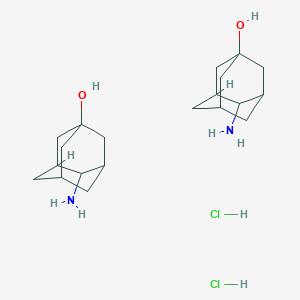
![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8258950.png)
![[2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] 2-amino-6-[[2-[(4-azidophenyl)methoxycarbonylamino]-3-(tert-butyldisulfanyl)propanoyl]amino]hexanoate](/img/structure/B8258955.png)
